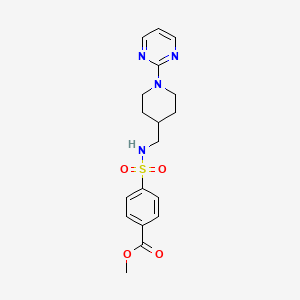

methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate

CAS No.: 1396714-73-0

Cat. No.: VC4313298

Molecular Formula: C18H22N4O4S

Molecular Weight: 390.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396714-73-0 |

|---|---|

| Molecular Formula | C18H22N4O4S |

| Molecular Weight | 390.46 |

| IUPAC Name | methyl 4-[(1-pyrimidin-2-ylpiperidin-4-yl)methylsulfamoyl]benzoate |

| Standard InChI | InChI=1S/C18H22N4O4S/c1-26-17(23)15-3-5-16(6-4-15)27(24,25)21-13-14-7-11-22(12-8-14)18-19-9-2-10-20-18/h2-6,9-10,14,21H,7-8,11-13H2,1H3 |

| Standard InChI Key | QHJWKRKSKIHAGD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Introduction

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

This compound, with a CAS number of 1235342-91-2, shares a similar structure to the compound of interest but lacks the benzoate ester group. It has a molecular weight of 416.4 g/mol and a molecular formula of C17H19F3N4O3S .

Methyl 4-(piperidin-1-yl)benzoate

This compound, with a molecular weight of 219.28 g/mol and a molecular formula of C13H17NO2, is simpler but shares the benzoate ester component. It is used in various chemical syntheses .

4-methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

This compound, with a molecular weight of 376.5 g/mol and a molecular formula of C18H24N4O3S, also contains a pyrimidine-piperidine moiety but lacks the benzoate ester .

Synthesis and Potential Applications

The synthesis of such compounds typically involves multi-step reactions involving the formation of the pyrimidine-piperidine moiety, followed by attachment to the benzoate ester through a sulfamoyl group. These compounds are often explored for their potential in drug development due to their structural similarity to known pharmaceuticals.

Data Table: Comparison of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume